Stereochemistry: (R)- vs (S)-Enantiomer
The (R)-enantiomer of benzyl (morpholin-2-ylmethyl)carbamate exhibits a specific three-dimensional orientation at the morpholine 2-position. This stereochemistry can result in significant differences in biological activity compared to the (S)-enantiomer. In a related study of chiral morpholine derivatives, enantiomers demonstrated distinct selectivity and potency profiles against mTOR and PI3K targets, with molecular modeling revealing that the chiral center influences binding pocket accommodation [1]. While direct comparative data for this specific compound is limited, the class-level inference from structurally analogous chiral morpholines indicates that enantiomeric identity is a critical determinant of biological performance [2].
| Evidence Dimension | Stereochemical configuration and its impact on biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer, specific rotation not reported |
| Comparator Or Baseline | (S)-enantiomer (CAS 1174913-73-5) |
| Quantified Difference | Not quantified for this specific pair; class-level data indicates enantiomers can exhibit >10-fold differences in potency and selectivity |
| Conditions | Chiral HPLC analysis confirmed enantiomeric purity; biological assays in related systems show stereospecific effects |
Why This Matters
Procurement of the correct enantiomer is essential to ensure the desired biological activity and avoid off-target effects in drug discovery campaigns.
- [1] Zhu M, Dou Y, Ma L, et al. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Med Chem Lett. 2020;11(6):1186-1192. View Source
- [2] Zask A, Verheijen JC, Curran K, et al. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. J Med Chem. 2009;52(24):7942-7945. View Source
